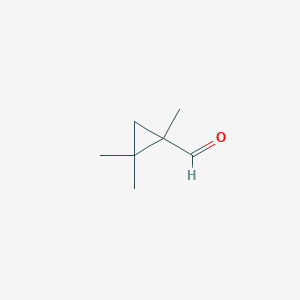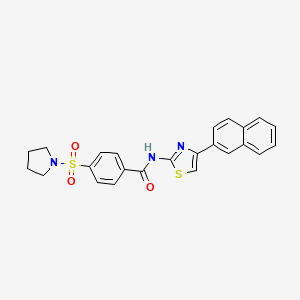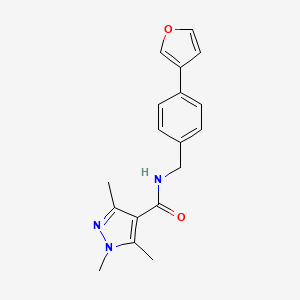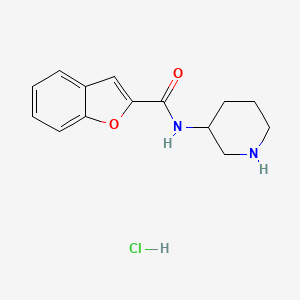
1,2,2-Trimethylcyclopropanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Trimethylcyclopropanecarbaldehyde is an organic compound with the molecular formula C7H12O It is a cyclopropane derivative, characterized by a three-membered ring structure with three methyl groups and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclopropanecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,2,2-trimethylcyclopropane with an oxidizing agent to introduce the aldehyde group. Another method includes the cyclopropanation of suitable precursors followed by functional group modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation, and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,2-Trimethylcyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methyl groups on the cyclopropane ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of 1,2,2-trimethylcyclopropanecarboxylic acid.
Reduction: Formation of 1,2,2-trimethylcyclopropanol.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
1,2,2-Trimethylcyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2,2-Trimethylcyclopropanecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The cyclopropane ring’s strained structure also contributes to its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Cyclopropanecarbaldehyde: Lacks the methyl groups, making it less sterically hindered.
1,1,2-Trimethylcyclopropane: Similar structure but without the aldehyde group.
2,2-Dimethylcyclopropanecarbaldehyde: Similar but with different methyl group positioning
Propriétés
IUPAC Name |
1,2,2-trimethylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)4-7(6,3)5-8/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHUPHCLTIQGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344241-31-2 |
Source


|
| Record name | 1,2,2-trimethylcyclopropanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2434359.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2434363.png)
![1-(4-fluorophenyl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}cyclopropane-1-carboxamide](/img/structure/B2434365.png)
![(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2434366.png)


![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2434373.png)

![3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2434379.png)
![2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2434380.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2434381.png)
![2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2434382.png)

